1-(2-Chloro-4-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole
Overview
Description
1-(2-Chloro-4-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as CF3ITP, belongs to the class of pyrazole-based compounds that have shown promising results in various fields of research.
Scientific Research Applications
1-(2-Chloro-4-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. 1-(2-Chloro-4-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole has also been studied for its potential use as a fluorescent probe for imaging applications. Its unique chemical structure allows it to selectively bind to certain proteins and enzymes, making it a valuable tool for studying their functions.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole is not yet fully understood. However, it is known to selectively bind to certain proteins and enzymes, inhibiting their activity. It has been suggested that 1-(2-Chloro-4-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole may act as a competitive inhibitor, binding to the active site of the target protein or enzyme and preventing its normal function.
Biochemical and Physiological Effects:
1-(2-Chloro-4-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell growth and induce apoptosis, or programmed cell death. 1-(2-Chloro-4-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines in immune cells.
Advantages and Limitations for Lab Experiments
1-(2-Chloro-4-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its unique chemical structure allows it to selectively bind to certain proteins and enzymes. However, 1-(2-Chloro-4-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole has some limitations as well. Its mechanism of action is not yet fully understood, and its potential toxicity and side effects are not yet known.
Future Directions
There are several future directions for research on 1-(2-Chloro-4-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole. One area of interest is its potential use as a fluorescent probe for imaging applications. Further research is needed to optimize its fluorescent properties and determine its selectivity for certain proteins and enzymes. Another area of interest is its potential use as an anti-cancer agent. More studies are needed to determine its efficacy and potential toxicity in vivo. Finally, 1-(2-Chloro-4-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole may have potential applications in other fields of research, such as neuroscience and drug discovery, and further studies are needed to explore these possibilities.
properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-3-isothiocyanatopyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFN3S/c12-10-5-9(13)2-1-8(10)6-16-4-3-11(15-16)14-7-17/h1-5H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEUTIVZIHCVQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CN2C=CC(=N2)N=C=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101171180 | |
Record name | 1-[(2-Chloro-4-fluorophenyl)methyl]-3-isothiocyanato-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101171180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole | |
CAS RN |
1004194-41-5 | |
Record name | 1-[(2-Chloro-4-fluorophenyl)methyl]-3-isothiocyanato-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1004194-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2-Chloro-4-fluorophenyl)methyl]-3-isothiocyanato-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101171180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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